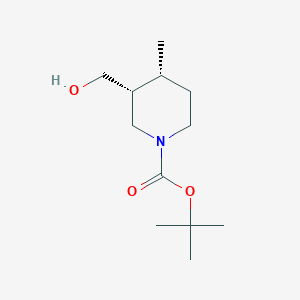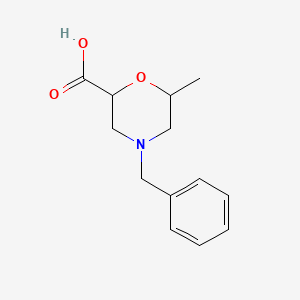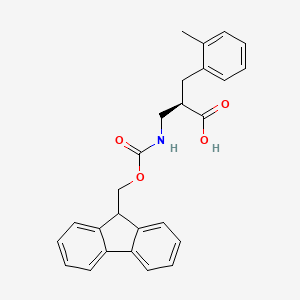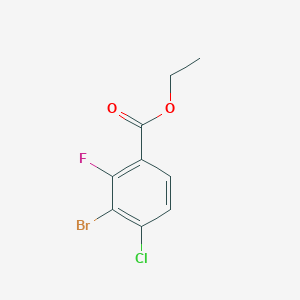
trans-Cyclobutane-1,2-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Cyclobutane-1,2-diamine;dihydrochloride: is a chemical compound with the molecular formula C4H12Cl2N2 and a molecular weight of 159.05 g/mol . It is a diamine derivative of cyclobutane, a four-membered ring structure, and is commonly used in various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclobutane-1,2-diamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of malonate alkylation chemistry to construct the cyclobutane ring . The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing quality control measures. The compound is often produced in high purity for use in research and development .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Cyclobutane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The diamine groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce N-substituted derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-Cyclobutane-1,2-diamine;dihydrochloride is used as a building block for the synthesis of various ligands and receptors. Its unique structure allows for the creation of sterically constrained molecules, which are valuable in catalysis and material science .
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its diamine groups can form stable complexes with metal ions, making it useful in bioinorganic chemistry .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer science and nanotechnology .
Mécanisme D'action
The mechanism of action of trans-Cyclobutane-1,2-diamine;dihydrochloride involves its ability to interact with various molecular targets. The diamine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through these interactions, which can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- cis-Cyclobutane-1,2-diamine
- trans-Cyclopentane-1,2-diamine
- trans-Cyclohexane-1,2-diamine
Comparison: Compared to cis-Cyclobutane-1,2-diamine, trans-Cyclobutane-1,2-diamine;dihydrochloride has a different spatial arrangement of the diamine groups, leading to distinct chemical and biological properties. Trans-Cyclopentane-1,2-diamine and trans-Cyclohexane-1,2-diamine have larger ring structures, which can affect their reactivity and interactions with molecular targets .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
Propriétés
Formule moléculaire |
C4H12Cl2N2 |
|---|---|
Poids moléculaire |
159.05 g/mol |
Nom IUPAC |
(1R,2R)-cyclobutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4-;;/m1../s1 |
Clé InChI |
WCRFHIPWMCQOPF-XWJKVJTJSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]1N)N.Cl.Cl |
SMILES canonique |
C1CC(C1N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)











